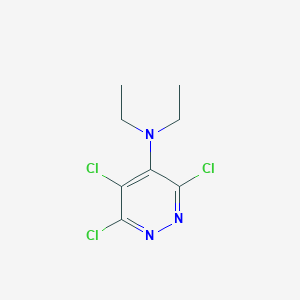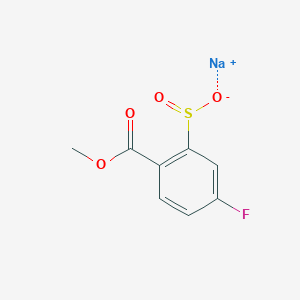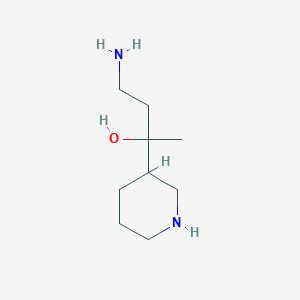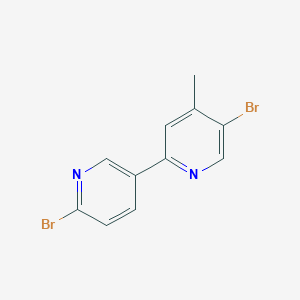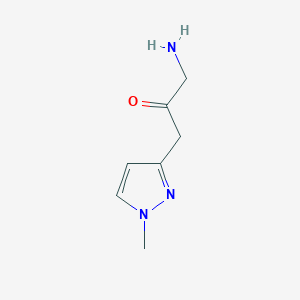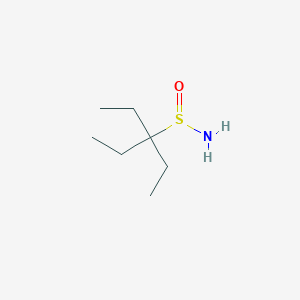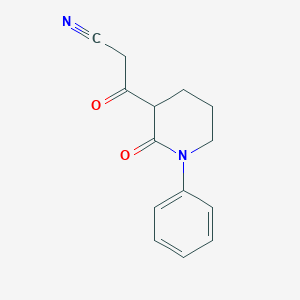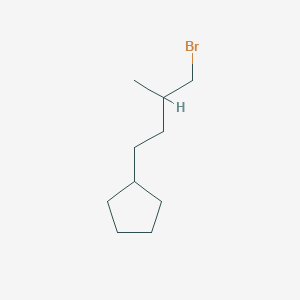
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid is a chemical compound with the molecular formula C8H9ClN2O2 It is characterized by the presence of an amino group, a chloropyridinyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which undergoes a series of reactions to introduce the amino and propanoic acid groups.
Amination: The chloropyridine is subjected to amination reactions using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide or carboxylating agents to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloropyridinyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(6-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its structural features, such as amino acid metabolism or pyridine-related pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid
- 3-Amino-3-(p-tolyl)propanoic acid
Uniqueness
3-Amino-3-(6-chloropyridin-2-yl)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds. Its chloropyridinyl group and propanoic acid moiety contribute to its versatility in various applications.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
3-amino-3-(6-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(11-7)5(10)4-8(12)13/h1-3,5H,4,10H2,(H,12,13) |
Clave InChI |
POWTYSZZVAHVKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
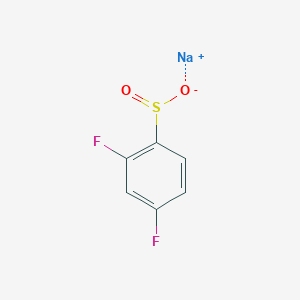
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
